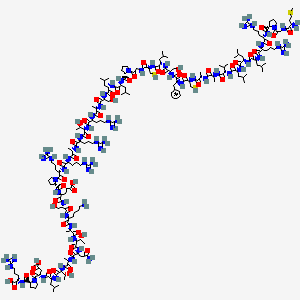

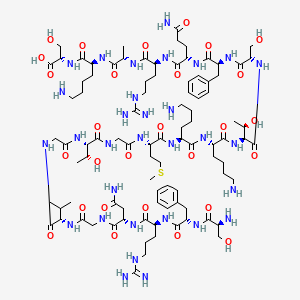

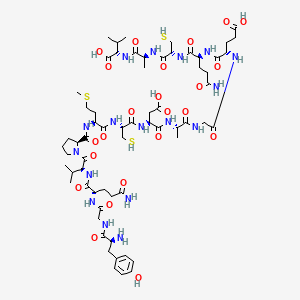

![molecular formula C7H18BrNO2S2 B561647 [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide CAS No. 220560-60-1](/img/structure/B561647.png)

[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is a chemical compound used in scientific research. It is used to form mixed disulfides .

Molecular Structure Analysis

The molecular formula of “[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is C7H18BrNO2S2 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.Chemical Reactions Analysis

“[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is used to form mixed disulfides . The detailed chemical reactions involving this compound are not specified in the available resources.Physical And Chemical Properties Analysis

The molecular weight of “[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is 292.25 . More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications

Protein Structure-Function Studies

MTSET is widely used in the field of biochemistry for probing the structure and function of proteins. It is particularly useful for site-directed spin labeling (SDSL), a technique used to investigate the dynamic aspects of protein structures. MTSET reacts specifically with cysteine residues in proteins, allowing researchers to introduce a stable paramagnetic label into the protein. This label can then be detected using electron paramagnetic resonance (EPR) spectroscopy, providing insights into protein folding, conformational changes, and interactions .

Membrane Biology

In membrane biology, MTSET is employed to study the properties and functions of ion channels and transporters . By modifying specific amino acids within the channel or transporter, researchers can elucidate the role of these residues in ion selectivity, gating mechanisms, and pharmacology. MTSET’s ability to modify cysteine residues that line the pore of ion channels makes it a valuable tool for characterizing the topology and electrophysiological properties of these proteins .

Drug Development

MTSET is also instrumental in drug development, particularly in the identification of binding sites and the mechanism of action of drugs. By chemically modifying target proteins with MTSET, scientists can determine how drugs interact with proteins at the molecular level. This information is crucial for designing new drugs with improved efficacy and reduced side effects .

Nanotechnology

In the realm of nanotechnology, MTSET is used to modify the surface of nanoparticles to enhance their stability and functionality. The compound can introduce sulfhydryl groups onto the surface, which can then be used to attach other molecules or to create self-assembled monolayers. This modification is key for developing nanoparticles for drug delivery, imaging, and diagnostic applications .

Materials Science

MTSET finds application in materials science for the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers have a wide range of uses, including drug delivery systems, tissue engineering scaffolds, and as surfactants. The compound’s ability to act as a linker between different polymer blocks makes it a valuable asset in creating novel materials with specific properties .

Analytical Chemistry

Lastly, in analytical chemistry, MTSET is used as a standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It serves as a reference compound for calibrating instruments and validating analytical methods. Its well-defined structure and properties make it an ideal standard for ensuring the accuracy and precision of analytical measurements .

Mechanism of Action

Target of Action

The primary target of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide is thiols . Thiols are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in various biological processes, including protein folding, enzyme activity, and cellular signaling.

Mode of Action

[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide interacts with its targets (thiols) by forming mixed disulfides . This is a rapid and specific reaction .

properties

IUPAC Name |

trimethyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO2S2.BrH/c1-8(2,3)6-5-7-11-12(4,9)10;/h5-7H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPFIZQKYFWENL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCSS(=O)(=O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676183 |

Source

|

| Record name | 3-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220560-60-1 |

Source

|

| Record name | 3-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

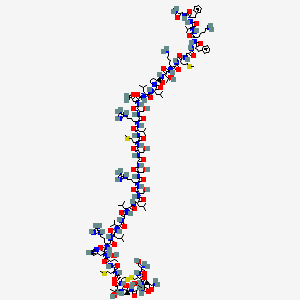

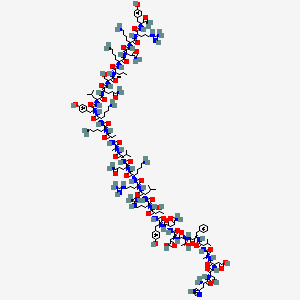

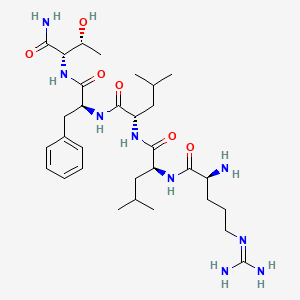

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

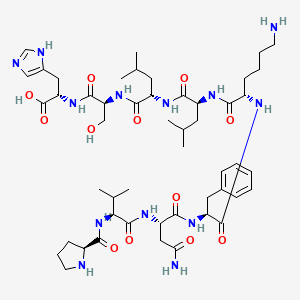

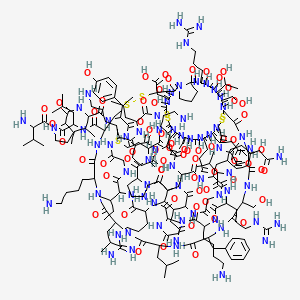

![d[Cha4]AVP](/img/structure/B561571.png)

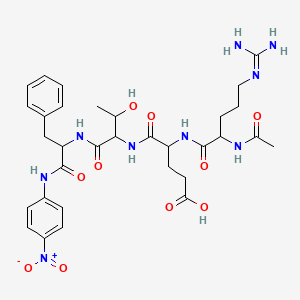

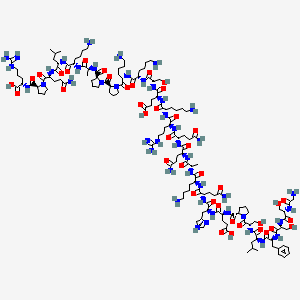

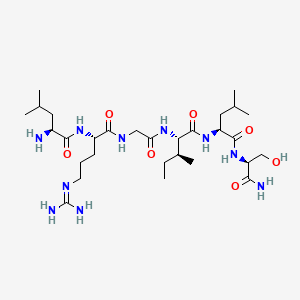

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)